

STF-31 vs. BAY-876: A Comparative Guide to GLUT1 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stf-31*

Cat. No.: *B1681145*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to its overexpression in various tumor types and its central role in the Warburg effect, a metabolic hallmark of cancer. This guide provides a detailed comparison of two prominent GLUT1 inhibitors, **STF-31** and BAY-876, offering insights into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for **STF-31** and BAY-876, highlighting their distinct potencies and selectivities in inhibiting GLUT1.

Parameter	STF-31	BAY-876	Reference(s)
Target(s)	GLUT1, NAMPT	GLUT1	[1]
IC50 for GLUT1	~1 μ M	2 nM	[1]
Selectivity	Also inhibits NAMPT	>130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4	[1]
Effect on Glucose Uptake	Inhibits glucose uptake	Potently inhibits glucose uptake	[1]

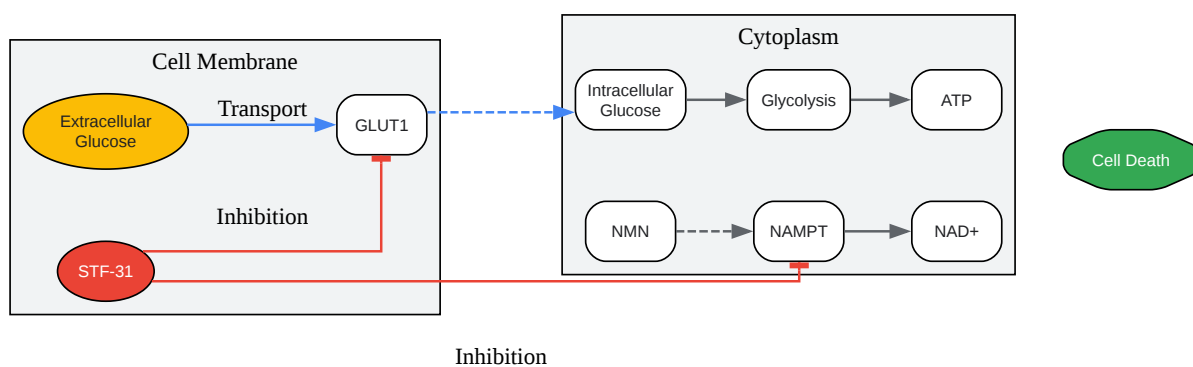
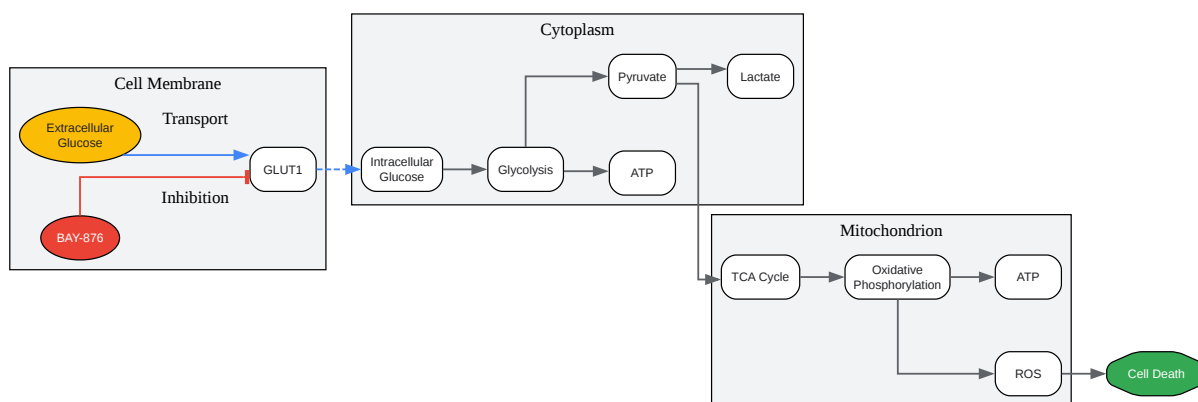
Signaling Pathways and Mechanisms of Action

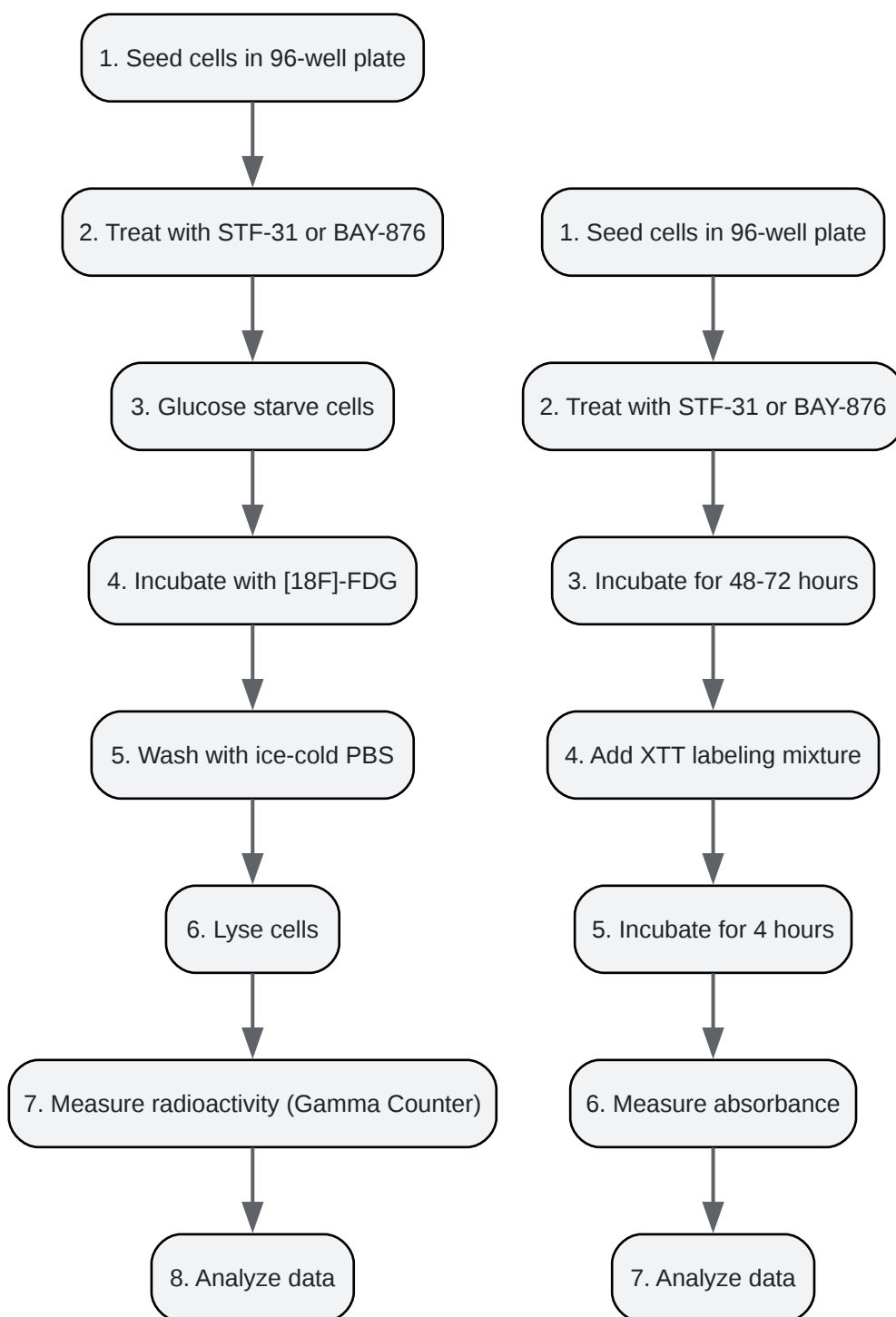
The inhibition of GLUT1 by **STF-31** and BAY-876 disrupts the metabolic machinery of cancer cells, leading to decreased glucose uptake and a subsequent reduction in glycolysis. This ultimately results in diminished ATP production, increased oxidative stress, and induction of cell death.

BAY-876 is a highly potent and selective inhibitor of GLUT1. Its primary mechanism of action is the direct blockade of glucose transport, leading to a cascade of downstream effects that starve the cancer cell of its primary energy source.

STF-31, while also inhibiting GLUT1, exhibits a dual mechanism of action by also targeting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway. This dual inhibition not only impacts glucose metabolism but also interferes with cellular redox balance and energy production through a secondary pathway.

Below are diagrams illustrating the signaling pathways affected by these inhibitors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [STF-31 vs. BAY-876: A Comparative Guide to GLUT1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681145#stf-31-vs-bay-876-efficacy-in-inhibiting-glut1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com